

4-iodopyrazole in the synthesis of kinase inhibitors

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Compound of Interest

Compound Name: 4-Iodopyrazole

Cat. No.: B032481

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Application Notes & Protocols

Topic: **4-Iodopyrazole** as a Key Building Block in the Synthesis of Potent Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically relevant therapeutic agents, particularly kinase inhibitors. The functionalization of this heterocyclic ring is crucial for modulating potency, selectivity, and pharmacokinetic properties. Among various substituted pyrazoles, **4-iodopyrazole** stands out as a versatile and highly reactive intermediate.^[1] Its carbon-iodine bond is readily activated for participation in various palladium- and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.^[1] This high reactivity allows for the efficient introduction of diverse chemical functionalities at the C4 position, making **4-iodopyrazole** an invaluable building block in the synthesis of complex kinase inhibitors, notably those targeting the Janus Kinase (JAK) family.^{[2][3]}

Application Focus: Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of cellular processes such as hematopoiesis, inflammation, and immune response. Dysregulation of this pathway is implicated in a range of autoimmune diseases and cancers. Small molecule inhibitors targeting

JAKs have emerged as a significant therapeutic class. Many of these inhibitors feature a substituted pyrazole core designed to interact with the ATP-binding site of the kinase. The synthesis of these molecules often relies on the strategic functionalization of a pyrazole ring, where **4-iodopyrazole** serves as an ideal starting point for introducing the necessary side chains to achieve high potency and selectivity.

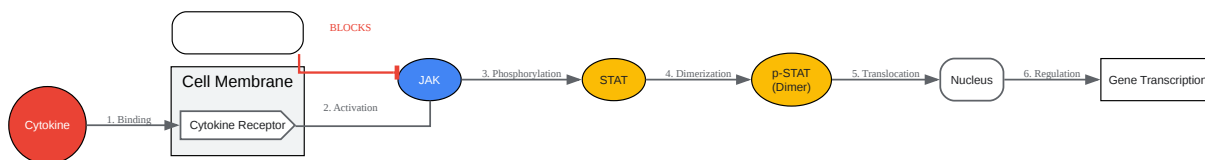
Quantitative Data: In Vitro Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of novel 4-amino-(1H)-pyrazole derivatives, synthesized using methodologies accessible from pyrazole precursors, against key kinases in the JAK family. These compounds demonstrate the potential for developing highly potent inhibitors from this scaffold.

Compound ID	Target Kinase	IC50 (nM)
3f	JAK1	3.4
JAK2	2.2	11.2
JAK3	3.5	
11b	JAK1	
JAK2	5.6	19.4
JAK3	19.4	
Ruxolitinib	JAK1	3.3
(Control)	JAK2	2.8
JAK3	428	

Biological Pathway: JAK-STAT Signaling

The JAK-STAT pathway transduces signals from extracellular cytokines and growth factors to the nucleus, regulating gene expression. Inhibition of JAKs blocks this cascade, thereby downregulating the inflammatory response.



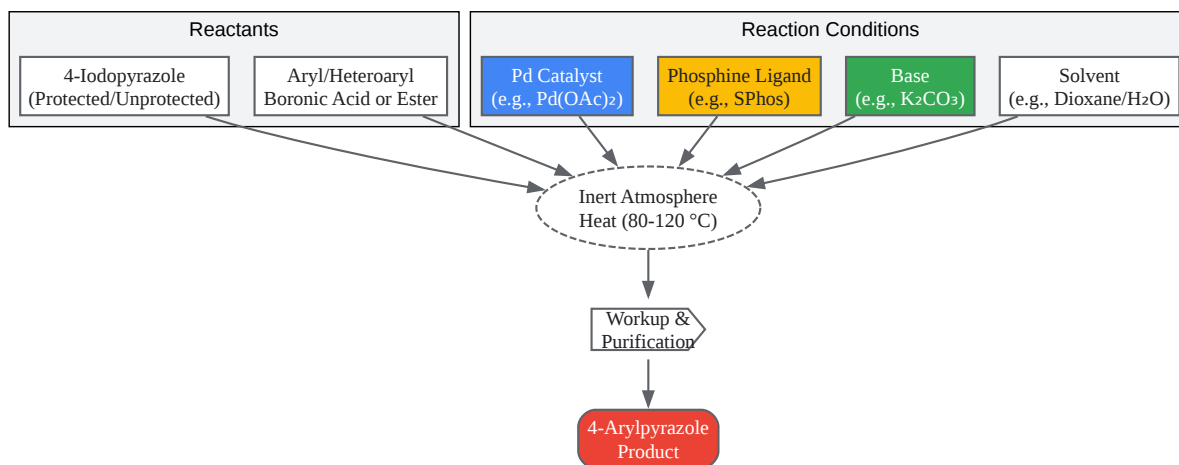
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Caption: The JAK-STAT signaling pathway and the mechanism of its inhibition.

Experimental Workflow and Protocols

General Workflow: Suzuki-Miyaura Cross-Coupling

A primary application of **4-iodopyrazole** in kinase inhibitor synthesis is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction efficiently forms a carbon-carbon bond between the pyrazole ring and an aryl or heteroaryl group, a common structural motif in kinase inhibitors.



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Caption: Workflow for a typical Suzuki-Miyaura coupling using **4-iodopyrazole**.

Detailed Protocol: Synthesis of a 4-Aryl-1H-pyrazole via Suzuki-Miyaura Coupling

This protocol is a representative example adapted from established methodologies for the coupling of halopyrazoles.

Materials:

- 4-Iodo-1H-pyrazole (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)

- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.06 equiv)
- Potassium carbonate (K_2CO_3 , 2.5 equiv)
- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a flame-dried sealed tube or microwave vial, add 4-iodo-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (0.03 equiv), SPhos (0.06 equiv), and potassium carbonate (2.5 equiv).
- **Inert Atmosphere:** Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.
- **Solvent Addition:** Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the **4-iodopyrazole** should be approximately 0.1-0.2 M.
- **Heating:** Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 12 hours.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
- **Extraction:** Extract the aqueous layer three times with ethyl acetate.
- **Washing:** Combine the organic layers and wash sequentially with water and then brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1H-pyrazole product.

Disclaimer: This protocol is a general guideline. Reaction conditions, including catalyst, ligand, base, solvent, and temperature, may require optimization for specific substrates. All procedures should be performed by trained personnel in a suitable laboratory setting.

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